tert-butyl3-amino-2-phenylpyrrolidine-1-carboxylate,Mixtureofdiastereomers
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Overview
Description
tert-butyl3-amino-2-phenylpyrrolidine-1-carboxylate,Mixtureofdiastereomers is a chiral compound with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its pyrrolidine ring, which is substituted with a tert-butyl group, an amino group, and a phenyl group. The stereochemistry of the compound is defined by the (2R,3S) configuration, which influences its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl3-amino-2-phenylpyrrolidine-1-carboxylate,Mixtureofdiastereomers typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced through an alkylation reaction using tert-butyl bromide or tert-butyl chloride in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Amination: The amino group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Phenyl Group Addition: The phenyl group is typically introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using phenylboronic acid and a suitable halogenated pyrrolidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
tert-butyl3-amino-2-phenylpyrrolidine-1-carboxylate,Mixtureofdiastereomers undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the phenyl ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, and palladium catalysts for cross-coupling reactions.
Major Products Formed
Oxidation: Oxo derivatives and N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrrolidine derivatives with various functional groups.
Scientific Research Applications
tert-butyl3-amino-2-phenylpyrrolidine-1-carboxylate,Mixtureofdiastereomers has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of neurological disorders, due to its ability to interact with specific receptors in the brain.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl3-amino-2-phenylpyrrolidine-1-carboxylate,Mixtureofdiastereomers involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and inhibiting enzymatic activity. Additionally, it may modulate receptor activity by binding to receptor sites and influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-Tert-butyl 3-amino-2-methylpyrrolidine-1-carboxylate: Similar structure but with a methyl group instead of a phenyl group.
(2R,3S)-Tert-butyl 3-amino-2-ethylpyrrolidine-1-carboxylate: Similar structure but with an ethyl group instead of a phenyl group.
(2R,3S)-Tert-butyl 3-amino-2-isopropylpyrrolidine-1-carboxylate: Similar structure but with an isopropyl group instead of a phenyl group.
Uniqueness
tert-butyl3-amino-2-phenylpyrrolidine-1-carboxylate,Mixtureofdiastereomers is unique due to the presence of the phenyl group, which imparts distinct electronic and steric properties. This influences its reactivity, binding interactions, and overall biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl 3-amino-2-phenylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-12(16)13(17)11-7-5-4-6-8-11/h4-8,12-13H,9-10,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKHGPRFYGGNRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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